![molecular formula C18H16N2O3 B2413786 (2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 324759-61-7](/img/structure/B2413786.png)
(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide” belongs to the class of organic compounds known as chromenes, which are aromatic heterocycles characterized by a benzene ring fused to a heterocyclic ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromene ring, an imino group attached to a 4-methylphenyl group, and a carboxamide group at the 3-position of the chromene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the imino and carboxamide groups, which are common sites of nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxamide and imino groups could result in hydrogen bonding, affecting its solubility and reactivity .Scientific Research Applications
Green Chemistry and Synthesis Approaches
- The eco-friendly synthesis of 2-imino-2H-chromene-3-carboxamides, including compounds similar to (2Z)-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, has been achieved through Knoevenagel condensation. This method emphasizes high atom economy and the use of benign solvents, showcasing an advancement in sustainable chemical synthesis (Proença & Costa, 2008).
Antimicrobial and Antifungal Applications
- Novel Zinc(II) complexes derived from heterocyclic Schiff base ligands, including those similar to the target compound, have shown significant antimicrobial and antifungal activities. These findings suggest the potential of such compounds in developing new therapeutic agents against microbial and fungal infections (Yamgar et al., 2014).
- A series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides were synthesized and demonstrated antimicrobial activity, indicating their potential as bioactive molecules for antimicrobial application (Ukhov et al., 2021).
Antioxidant and Antibacterial Agents
- Chromene derivatives have been developed as potent antioxidant and antibacterial agents, offering a promising route for the synthesis of new compounds with high biological activity. This research underscores the diverse applications of chromene compounds in pharmaceutical and biomedical fields (Subbareddy & Sumathi, 2017).
Anticancer Activity
- New 2-Imino-2H-Chromene-3(N-aryl)carboxamides have been identified as potential cytotoxic agents against various human cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Gill, Kumari, & Bariwal, 2016).
Solvatochromism and Material Science
- The solvatochromic properties of highly functionalized 4H-chromene-3-carboxamide derivatives have been explored, providing insights into their applications in material science, particularly in the development of responsive materials that can change color based on the solvent environment (Chitreddy & Shanmugam, 2017).
Future Directions
properties
IUPAC Name |
8-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-8-13(9-7-11)20-18-14(17(19)21)10-12-4-3-5-15(22-2)16(12)23-18/h3-10H,1-2H3,(H2,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTQLTAEGGXRGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2413705.png)
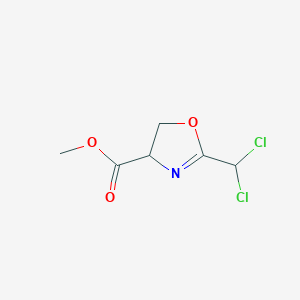
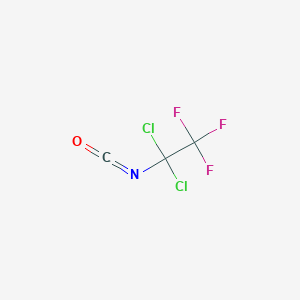
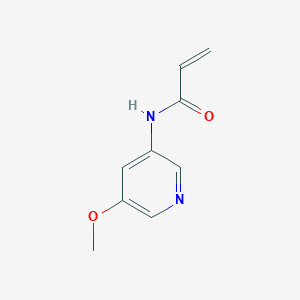
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2413710.png)
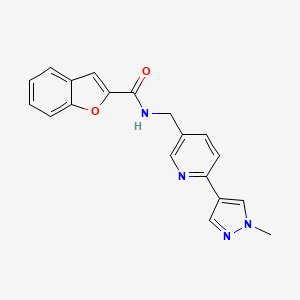
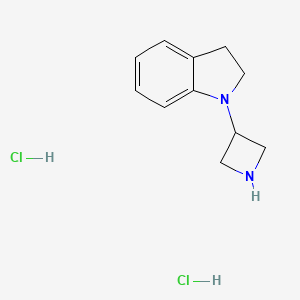
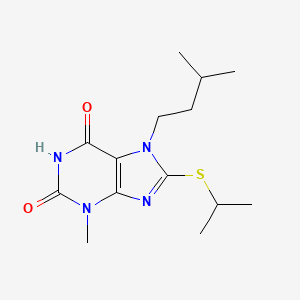
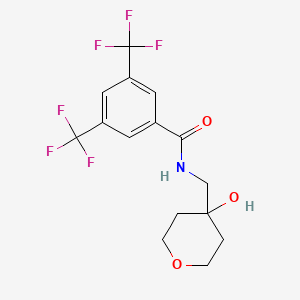
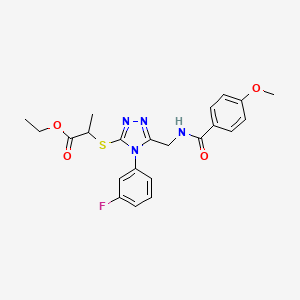
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2413723.png)
![1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2413724.png)
![7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2413726.png)